Tetraphenylphosphonium bromide

Catalog No.
S609336
CAS No.
2751-90-8
M.F
C24H20BrP
M. Wt
419.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium bromide

CAS Number

2751-90-8

Product Name

Tetraphenylphosphonium bromide

IUPAC Name

tetraphenylphosphanium;bromide

Molecular Formula

C24H20BrP

Molecular Weight

419.3 g/mol

InChI

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

BRKFQVAOMSWFDU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

tetraphenylphosphonium, tetraphenylphosphonium bromide, tetraphenylphosphonium chloride

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

The exact mass of the compound Tetraphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115672. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraphenylphosphonium bromide (Ph4PBr) is a bulky, highly lipophilic quaternary phosphonium salt primarily procured as a high-temperature phase-transfer catalyst (PTC), a selective precipitating agent for complex anions, and a crystallization aid. Unlike standard aliphatic ammonium salts, its rigid tetraphenyl framework and lack of beta-hydrogens impart exceptional thermal stability and distinct crystal packing properties[1]. These attributes make it a critical reagent for harsh industrial processes, trace-metal recovery from acidic leachates, and the isolation of moisture-sensitive organometallic complexes where conventional catalysts or extractants fail[2].

Replacing Ph4PBr with standard aliphatic ammonium salts like tetrabutylammonium bromide (TBAB) fails catastrophically in high-temperature or strongly basic environments due to rapid thermal degradation via Hofmann elimination [1]. While tetraphenylphosphonium chloride (TPPCl) shares the same cation, substituting the bromide for the chloride alters solubility profiles, hygroscopicity, and precipitation kinetics. The bromide salt typically provides superior crystal packing and lower moisture affinity, which is critical when isolating moisture-sensitive organometallic anions or executing quantitative trace-metal precipitation from harsh aqueous streams[2].

Thermal Stability and Resistance to Hofmann Elimination

Ph4PBr provides exceptional thermal stability for high-temperature reactions, exhibiting a decomposition point of 435 °C [1]. Because it lacks beta-hydrogens, it is entirely immune to Hofmann elimination. In direct contrast, standard aliphatic phase-transfer catalysts like tetrabutylammonium bromide (TBAB) undergo rapid E2 elimination and decompose at significantly lower temperatures (often >100 °C), rendering them ineffective for prolonged high-temperature or strongly basic processes [2].

Evidence DimensionThermal decomposition onset and structural stability
Target Compound DataPh4PBr (Decomposition at 435 °C; immune to Hofmann elimination)
Comparator Or BaselineTBAB (Decomposes at >100 °C via Hofmann elimination)
Quantified Difference>300 °C higher thermal stability window for Ph4PBr.
ConditionsThermogravimetric analysis (TGA) and basic reaction conditions.

Enables continuous phase-transfer catalysis in high-temperature industrial syntheses without the need for constant catalyst replenishment.

Trace Precious Metal Precipitation Efficiency

In the recovery of precious metals from harsh e-waste leachates, Ph4PBr acts as a highly selective precipitating agent. It achieves 99% instantaneous precipitation of trace gold (down to 0.5 ppm) from acidic aqua regia solutions by forming the highly insoluble tetraphenylphosphonium tetrachloroaurate (TPPAuCl4) complex [1]. This provides a massive precipitation capacity of 466 mg/g, vastly outperforming standard liquid-liquid extraction methods that struggle with trace concentrations and require complex solvent handling [1].

Evidence DimensionPrecipitation recovery efficiency of [AuCl4]- from aqua regia.
Target Compound DataPh4PBr (99% recovery at 0.5 ppm trace levels; 466 mg/g capacity).
Comparator Or BaselineStandard liquid-liquid extraction (lower efficiency at trace levels, complex phase separation).
Quantified DifferenceNear-quantitative (99%) instantaneous recovery even at ultratrace (0.5 ppm) concentrations.
ConditionsAcidic aqua regia leachate from waste CPU pins.

Provides a robust, scalable, and highly selective method for precious metal recovery without relying on volatile organic solvents.

Catalytic Rate Acceleration in Nucleophilic Fluorination

Ph4PBr significantly accelerates the kinetics of nucleophilic aromatic substitution (SNAr) reactions. When used as a phase-transfer catalyst with potassium fluoride (KF), Ph4PBr drastically enhances the nucleophilicity of the fluoride ion in non-dipolar aprotic solvents [1]. This allows for the high-yielding fluorination of electron-deficient arenes under much milder conditions than the forcing temperatures (>130 °C) typically required for uncatalyzed halex reactions or those using less thermally stable aliphatic ammonium salts [2].

Evidence DimensionReaction conditions and rate acceleration for SNAr fluorination.
Target Compound DataKF + Ph4PBr catalyst (High yield under milder, catalyzed conditions).
Comparator Or BaselineUncatalyzed KF or KF + aliphatic PTCs (Require >130 °C, prone to decomposition).
Quantified DifferenceSignificant reduction in required reaction temperature and suppression of side-product formation.
ConditionsSolid-liquid phase-transfer catalysis in non-dipolar aprotic solvents.

Reduces energy consumption and improves product purity in the industrial synthesis of fluoroaromatic pharmaceutical intermediates.

High-Temperature Phase-Transfer Catalysis

Ideal for etherifications, esterifications, and nucleophilic fluorinations requiring elevated temperatures (>100 °C) or strong bases where standard aliphatic ammonium catalysts degrade via Hofmann elimination [1].

Precious Metal and Radionuclide Recovery

Highly recommended for the quantitative precipitation of complex anions, such as [AuCl4]- from e-waste leachates or [TcO4]- from nuclear waste streams, due to its exceptional ion-association properties and stability in harsh acids [2].

Isolation of Organometallic Anions

Serves as a bulky, rigid counterion to crystallize and stabilize reactive or low-melting anionic complexes, facilitating structural characterization and long-term storage where aliphatic salts typically yield intractable oils [3].

Related CAS

18198-39-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (59.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

2751-90-8

General Manufacturing Information

Phosphonium, tetraphenyl-, bromide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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